molecular formula C14H19F2N3O B6762123 N-(2,4-difluorophenyl)-2,3,4-trimethylpiperazine-1-carboxamide

N-(2,4-difluorophenyl)-2,3,4-trimethylpiperazine-1-carboxamide

Cat. No.: B6762123
M. Wt: 283.32 g/mol
InChI Key: KDWYFUNTXYPQJE-UHFFFAOYSA-N
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Description

N-(2,4-difluorophenyl)-2,3,4-trimethylpiperazine-1-carboxamide: is a synthetic organic compound characterized by the presence of a piperazine ring substituted with a carboxamide group and a difluorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2,3,4-trimethylpiperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of appropriate diamines with dihaloalkanes under basic conditions.

    Introduction of the Trimethyl Groups: Methylation of the piperazine ring is achieved using methyl iodide or methyl sulfate in the presence of a strong base like sodium hydride.

    Attachment of the Difluorophenyl Group: The difluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with 2,4-difluoronitrobenzene under basic conditions.

    Formation of the Carboxamide Group: The final step involves the conversion of the nitro group to an amine, followed by acylation with a suitable carboxylic acid derivative to form the carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

N-(2,4-difluorophenyl)-2,3,4-trimethylpiperazine-1-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of drugs targeting neurological disorders and cancer.

    Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Chemistry:

Mechanism of Action

The mechanism by which N-(2,4-difluorophenyl)-2,3,4-trimethylpiperazine-1-carboxamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The difluorophenyl group enhances its binding affinity through hydrophobic interactions and halogen bonding, while the piperazine ring provides structural rigidity and proper orientation for interaction with the target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-difluorophenyl)-piperazine-1-carboxamide
  • N-(2,4-difluorophenyl)-2-methylpiperazine-1-carboxamide
  • N-(2,4-difluorophenyl)-3,4-dimethylpiperazine-1-carboxamide

Uniqueness

N-(2,4-difluorophenyl)-2,3,4-trimethylpiperazine-1-carboxamide is unique due to the presence of three methyl groups on the piperazine ring, which can significantly influence its pharmacokinetic properties and binding interactions compared to its analogs. This structural modification can lead to differences in biological activity and specificity.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2,3,4-trimethylpiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F2N3O/c1-9-10(2)19(7-6-18(9)3)14(20)17-13-5-4-11(15)8-12(13)16/h4-5,8-10H,6-7H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDWYFUNTXYPQJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(N(CCN1C)C(=O)NC2=C(C=C(C=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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